molecular formula C20H17ClN4OS B2519017 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897488-15-2

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2519017
CAS No.: 897488-15-2
M. Wt: 396.89
InChI Key: PWVLDNUOROKBKJ-UHFFFAOYSA-N
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Description

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

The mode of action of a compound generally involves its interaction with a specific target, such as a protein or enzyme, leading to a change in the target’s activity. This can affect various biochemical pathways, leading to changes at the molecular and cellular levels . The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation and one-pot multicomponent reactions to increase yield and efficiency . These methods are advantageous in scaling up the production for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and the results from various studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H22ClN3O3S2\text{C}_{21}\text{H}_{22}\text{ClN}_{3}\text{O}_{3}\text{S}_{2}

Key Structural Features:

  • Benzothiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Piperazine ring : Often associated with psychoactive properties and used in various pharmaceutical agents.
  • Carbonyl group : Enhances reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds containing benzothiazole and piperazine structures can act as enzyme inhibitors or receptor modulators.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It may bind to receptors, altering their activity and affecting signal transduction pathways.

Antimicrobial Activity

Studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the chloro and methyl groups on the benzothiazole ring enhances this activity through increased lipophilicity, allowing better cell membrane penetration.

StudyActivityFindings
AntimicrobialEffective against various bacterial strains with MIC values indicating potent activity.
AntifungalDemonstrated efficacy against fungal pathogens in vitro.

Anticancer Activity

Research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

StudyCell LineIC50 (μM)Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis via caspase activation.
MCF-7 (breast cancer)7.5Inhibition of cell proliferation through cell cycle arrest.

Alzheimer's Disease Research

A recent study highlighted a related compound based on the benzothiazole-piperazine scaffold that demonstrated multi-target action against Alzheimer's disease. This study utilized molecular docking and in vivo models to show significant improvements in cognitive function.

Key Findings:

  • The compound showed binding affinities for acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregates.
  • In vivo tests indicated improved memory retention in scopolamine-induced memory deficit models.

Properties

IUPAC Name

4-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-13-2-7-16(21)18-17(13)23-20(27-18)25-10-8-24(9-11-25)19(26)15-5-3-14(12-22)4-6-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVLDNUOROKBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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